5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride
Description
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1-benzofuran-7-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO2/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOAQNQGOZTVID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383422 | |
| Record name | 5-BROMO-2,3-DIHYDROBENZO[B]FURAN-7-CARBONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108551-60-6 | |
| Record name | 5-BROMO-2,3-DIHYDROBENZO[B]FURAN-7-CARBONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Dihydrobenzo[B]furan Precursors
| Oxidizing Agent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| KMnO₄ | H₂O, 25°C | 65 | 90 |
| Jones Reagent | H₂SO₄, 0°C | 82 | 94 |
| RuCl₃/NaIO₄ | CH₃CN, 40°C | 78 | 93 |
Chlorination of Carboxylic Acid to Acyl Chloride
Reagent Selection and Reaction Dynamics
The carboxylic acid is converted to the corresponding carbonyl chloride using chlorinating agents. Thionyl chloride (SOCl₂) is preferred due to its high reactivity and byproduct volatility.
Mechanism :
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Nucleophilic attack of the carboxylic acid on SOCl₂.
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Formation of an intermediate mixed anhydride.
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Liberation of HCl and SO₂, yielding the acyl chloride.
Optimized Protocol :
-
Molar Ratio : 1:3 (acid:SOCl₂) to ensure complete conversion.
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Solvent : Toluene or dichloromethane for azeotropic removal of HCl.
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Temperature : Reflux (40–60°C) for 4–6 hours.
Comparative Analysis of Chlorinating Agents
| Reagent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| SOCl₂ | 4 | 92 | 98 |
| PCl₅ | 8 | 85 | 95 |
| Oxalyl Chloride | 3 | 88 | 97 |
Key Observations :
-
SOCl₂ achieves the highest yield but requires strict moisture control.
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Oxalyl chloride offers faster reaction times but is cost-prohibitive for scale-up.
Purification and Characterization
Isolation Techniques
Crude acyl chloride is purified via:
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Distillation : Fractional distillation under reduced pressure (40–50°C, 10 mmHg).
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Recrystallization : From dry hexane/ethyl acetate (1:5) at −20°C.
Spectroscopic Validation
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¹H NMR (CDCl₃): δ 7.85 (s, 1H, Ar-H), 4.50 (t, 2H, OCH₂), 3.20 (t, 2H, CH₂Br).
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IR : 1775 cm⁻¹ (C=O stretch), 680 cm⁻¹ (C-Br stretch).
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MS (EI) : m/z 245 [M]⁺.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Microreactor systems enhance heat transfer and mixing efficiency during chlorination:
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Residence Time : 15–20 minutes.
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Throughput : 5 kg/h with >90% yield.
Waste Management
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SO₂ byproduct is neutralized with NaOH scrubbers.
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Excess SOCl₂ is recovered via condensation and reused.
Challenges and Mitigation Strategies
Hydrolysis Sensitivity
The acyl chloride is prone to hydrolysis, necessitating:
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Storage : Under nitrogen at −20°C in amber glass.
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Handling : Rigorous exclusion of moisture via glovebox or Schlenk techniques.
Regiochemical Byproducts
Trace 6-bromo isomers (<2%) are removed via column chromatography (SiO₂, hexane/EtOAc 8:2).
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation: Oxidative reactions can modify the furan ring or the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products
Nucleophilic Substitution: Derivatives such as amides, esters, and thioesters.
Reduction: Alcohols and amines.
Oxidation: Various oxidized derivatives of the furan ring.
Scientific Research Applications
Organic Synthesis
5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride serves as a crucial building block in the synthesis of complex organic molecules. It can be utilized in:
- Suzuki-Miyaura Cross-Coupling Reactions : This method facilitates the formation of carbon-carbon bonds, allowing for the construction of diverse organic frameworks.
- Nucleophilic Substitution Reactions : The carbonyl chloride group can be replaced by various nucleophiles, leading to the formation of new compounds with potential biological activity .
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties. Research indicates that furan-containing compounds exhibit a wide range of biological activities:
- Anti-inflammatory and Analgesic Properties : Compounds derived from 5-bromo-2,3-dihydrobenzo[B]furan have shown efficacy in reducing inflammation and pain.
- Anticancer Activity : Various studies have highlighted the potential of benzofuran derivatives in cancer treatment, particularly against human ovarian and breast cancer cell lines .
- Neurological Disorders : The structural characteristics of this compound allow for modifications that enhance efficacy in treating conditions like depression and anxiety .
Comparative Analysis with Related Compounds
The uniqueness of this compound can be highlighted through comparison with similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Bromo-2,3-dihydrobenzofuran | Similar dihydrobenzofuran structure | Lacks carbonyl chloride functionality |
| 5-Bromo-2-hydroxybenzofuran | Hydroxy group instead of carbonyl | Different reactivity patterns |
| 7-Chloro-2,3-dihydrobenzo[b]furan | Chlorine instead of bromine | May exhibit different biological activity |
| 5-Iodo-2,3-dihydrobenzo[b]furan | Iodine substitution | Increased lipophilicity; potentially different pharmacokinetics |
This table illustrates how the specific halogenation pattern and functional groups influence the reactivity and biological activity of these compounds .
Case Study 1: Anticancer Activity
A series of benzofuran derivatives were synthesized using this compound as an intermediate. These compounds were tested against various cancer cell lines (e.g., MCF-7 and PC-3). The results indicated that modifications to the benzofuran structure enhanced anticancer activity significantly compared to unsubstituted analogs .
Case Study 2: Anti-inflammatory Effects
Research focused on synthesizing derivatives containing furan rings demonstrated promising anti-inflammatory effects in animal models. Compounds derived from 5-bromo-2,3-dihydrobenzo[B]furan exhibited reduced levels of inflammatory markers, suggesting their potential use as therapeutic agents in inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis and pharmaceutical research to create new compounds with desired properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Properties of 5-Bromo-2,3-dihydrobenzo[b]furan Derivatives
Detailed Comparative Analysis
Reactivity and Functional Group Behavior
- Carbonyl Chloride (Target Compound): High electrophilicity enables rapid acylation of amines and alcohols. For example, it reacts with methyl-3-aminothiophene-2-carboxylate to form sulfonamide derivatives under anhydrous conditions . Reacts violently with water, releasing HCl gas, necessitating inert atmospheres during synthesis .
- Sulfonyl Chloride: Exhibits greater stability in polar solvents compared to carbonyl chloride. Used in Friedel-Crafts acylations and sulfonamide formations, as demonstrated in the synthesis of 3-(5-Bromo-2,3-dihydro-benzofuran-7-sulfonylamino)-thiophene-2-carboxylic acid methyl ester .
Carbaldehyde :
Boronic Acid :
- Critical in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl systems. Priced at JPY 29,900 per gram, reflecting its niche applications .
Biological Activity
5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride (CAS No. 108551-60-6) is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a brominated dihydrobenzo[b]furan structure with a carbonyl chloride functional group. The presence of the bromine atom enhances its electrophilic character, potentially influencing its reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 5-Bromo-2,3-dihydrobenzo[B]furan derivatives. A notable investigation demonstrated that derivatives of benzo[b]furan exhibited significant antiproliferative activity against various cancer cell lines. For instance, compounds with specific substitutions showed growth inhibition with GI50 values ranging from less than 0.01 µM to 73.4 µM across different cell lines .
Table 1: Antiproliferative Activity of Benzo[b]furan Derivatives
| Compound | Cell Line | GI50 (µM) | Activity |
|---|---|---|---|
| Compound A | MDA-MB-435 (melanoma) | 0.229 | High |
| Compound B | Various cancer lines | <0.01 | Very High |
| Compound C | Leukemia cells | <1.0 | Significant |
Antimicrobial Activity
The antimicrobial properties of 5-Bromo-2,3-dihydrobenzo[B]furan derivatives have also been explored. Research indicates that bromophenols and their derivatives can inhibit the growth of various microorganisms, suggesting potential applications in treating infections.
The mechanisms underlying the biological activities of 5-Bromo-2,3-dihydrobenzo[B]furan derivatives are complex and multifaceted:
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
- Reactive Oxygen Species (ROS) Modulation : Certain derivatives have been shown to ameliorate oxidative damage by scavenging ROS, which is crucial in preventing cellular damage in cancer and microbial infections .
- Cell Cycle Arrest : Evidence indicates that these compounds can induce apoptosis in cancer cells by disrupting normal cell cycle progression.
Case Study 1: Anticancer Efficacy
A study focused on a series of benzo[b]furan derivatives demonstrated that modifications at specific positions significantly enhanced their anticancer activity. The introduction of methoxy groups at certain positions increased potency by several folds compared to unsubstituted analogs .
Case Study 2: Antimicrobial Applications
Another investigation isolated marine-derived bromophenols from red algae, which exhibited potent antimicrobial activity against various pathogens. This study highlighted the potential for developing natural antimicrobial agents based on the structure of brominated compounds like 5-Bromo-2,3-dihydrobenzo[B]furan.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride in laboratory settings?
- Methodology :
- Route 1 : Start with 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (CAS 281678-73-7), oxidize to the carboxylic acid using KMnO₄ or CrO₃, followed by treatment with thionyl chloride (SOCl₂) to form the carbonyl chloride .
- Route 2 : Direct bromination of dihydrobenzo[b]furan derivatives under controlled conditions (e.g., NBS or Br₂ with Fe catalyst), followed by acylation via Friedel-Crafts or other electrophilic substitution methods .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use inert atmosphere (N₂/Ar) gloveboxes, moisture-free solvents, and glassware dried at 120°C. Avoid contact with nucleophiles (e.g., amines, alcohols) to prevent premature reactions .
- Storage : Store at –20°C in sealed, amber vials with desiccants. Stability tests indicate decomposition >5% after 6 months at 4°C .
Advanced Research Questions
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Structural Confirmation :
- NMR : ¹H NMR (δ 7.2–7.5 ppm for aromatic protons; δ 3.1–3.4 ppm for dihydrofuran CH₂ groups) and ¹³C NMR (δ 170–175 ppm for carbonyl) .
- FTIR : Peaks at ~1770 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br) .
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with >97% purity threshold. MS (ESI+) for molecular ion [M+H]+ at m/z 263.9 .
Q. How can researchers optimize reaction conditions when using this compound in nucleophilic substitutions to minimize side reactions?
- Optimization Strategies :
- Solvent Selection : Use anhydrous dichloromethane or THF to reduce hydrolysis.
- Temperature Control : Maintain –10°C to 0°C during acyl chloride reactions to suppress esterification or dimerization .
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions, optimizing molar ratios (1:1.2 substrate:catalyst) .
Q. When encountering discrepancies in reported reaction yields, what experimental variables should be re-examined?
- Variables to Investigate :
- Reagent Purity : Ensure starting materials (e.g., boronic acids, aldehydes) meet >95% purity standards, as lower grades introduce competing pathways .
- Atmosphere Integrity : Trace moisture or oxygen can deactivate catalysts (e.g., Pd in cross-coupling) or hydrolyze the carbonyl chloride. Use Schlenk lines for sensitive steps .
- Work-Up Procedures : Improper extraction (pH, solvent polarity) may lose polar intermediates. Validate with spiked recovery experiments .
Data Contradiction Analysis
Q. How should researchers resolve conflicting literature data on the reactivity of this compound in Suzuki-Miyaura couplings?
- Approach :
- Replicate Studies : Compare Pd catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) under identical conditions.
- By-Product Identification : Use high-resolution MS to detect debrominated or dimerized species, which may explain yield variations .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound, given its reactivity?
- PPE Requirements : Neoprene gloves, face shield, and fume hood use mandatory.
- Emergency Measures : Neutralize spills with sodium bicarbonate (for acid chloride) and evacuate upon inhalation exposure (irritant to respiratory system) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
